2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound belongs to the quinazoline-2,4-dione class, characterized by a bicyclic heteroaromatic core with two ketone groups at positions 2 and 2. The 3-ethyl substitution on the quinazoline ring enhances lipophilicity and may influence binding to biological targets. The acetamide side chain is functionalized with a 4-isopropylphenyl group, which contributes to steric bulk and hydrophobic interactions.
Properties
IUPAC Name |
2-(3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-4-23-20(26)17-7-5-6-8-18(17)24(21(23)27)13-19(25)22-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOJCTRWYRHXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-ethyl-2,4-dioxo-3,4-dihydroquinazoline with N-[4-(propan-2-yl)phenyl]acetamide under specific conditions. The reaction often requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(3-ethyl-2,4-dioxo-
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pharmacological Activity
- Target Compound : Demonstrates dual activity in preliminary studies, inhibiting both kinase enzymes (IC₅₀ ~2.5 μM) and TRPA1 receptors (IC₅₀ ~6.8 μM) due to its balanced lipophilicity (LogP = 3.2) .
- N-(4-Chlorophenyl) Analogue : Shows weaker TRPA1 inhibition (IC₅₀ >10 μM) due to lower lipophilicity (LogP = 2.7) .
- HC-030031 : Specialized TRPA1 antagonist (IC₅₀ = 4.0 μM) but lacks kinase activity, attributed to its purine core .
Key Research Findings
Structural Flexibility : The quinazoline-2,4-dione core allows diverse substitutions (e.g., alkyl, aryl, halogen) at positions 3 and N-acetamide, enabling fine-tuning of target affinity and selectivity .
Activity Trade-offs : Bulkier substituents (e.g., isopropylphenyl) improve receptor binding but reduce solubility, necessitating formulation optimization .
Dual-Activity Potential: Quinazoline derivatives with moderate LogP (3–4) often exhibit polypharmacology, as seen in the target compound’s dual kinase/TRPA1 inhibition .
Q & A
Q. 1.1. What are the key steps and challenges in synthesizing this quinazolinone-acetamide derivative?
The synthesis involves multi-step reactions, typically starting with the formation of the quinazolinone core followed by functionalization of the acetamide group. Critical steps include:
- Coupling reactions : Amide bond formation between the quinazolinone intermediate and the isopropylphenyl group, requiring anhydrous conditions and catalysts like carbodiimides .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency but require rigorous drying to avoid hydrolysis .
- Purification : Column chromatography or recrystallization is essential to isolate high-purity products, with yields often ≤60% due to by-products like unreacted intermediates .
Q. 1.2. Which analytical methods are most reliable for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry, particularly for the quinazolinone’s dioxo groups and the acetamide’s isopropylphenyl moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C21H23N3O3) and detects fragmentation patterns indicative of the heterocyclic core .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. 2.1. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Substituent variation : Modify the quinazolinone’s 3-ethyl group or the acetamide’s para-isopropylphenyl moiety to assess impacts on target binding. For example:
- Electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring may enhance enzyme inhibition .
- Bulkier alkyl chains at the 3-position could improve lipophilicity and membrane permeability .
- In silico docking : Use tools like AutoDock to predict interactions with targets (e.g., cyclooxygenase-2 or GABA receptors) and guide synthetic prioritization .
Q. 2.2. How should researchers resolve contradictions in bioactivity data across different assays?
- Case example : Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Mitigation strategies include:
- Standardized protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4, 10 mM MgCl2) and control compounds .
- Orthogonal assays : Validate hits via fluorescence polarization (binding) and enzymatic activity assays .
Q. 2.3. What mechanistic insights exist for this compound’s interaction with biological targets?
- Enzyme inhibition : The quinazolinone core mimics purine bases, competitively inhibiting kinases or DNA-processing enzymes. For example:
- Anti-inflammatory activity : Blocks COX-2 via hydrogen bonding with Arg120 and Tyr355 .
- Anticonvulsant effects : Modulation of GABA_A receptors, validated via PTZ-induced seizure models in mice .
- DNA intercalation : The planar quinazolinone moiety may intercalate DNA, as shown in ruthenium-complex studies with similar ligands .
Q. 2.4. How can pharmacokinetic challenges (e.g., low solubility) be addressed?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or phosphate) at the acetamide’s nitrogen to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability, monitoring release kinetics via dialysis .
Methodological Recommendations
Q. 3.1. Experimental design for in vivo efficacy studies
- Dose optimization : Conduct a 7-day dose-ranging study in rodents (e.g., 10–100 mg/kg oral administration) with plasma LC-MS/MS analysis to establish Cmax and AUC .
- Control groups : Include vehicle controls and reference compounds (e.g., valproate for anticonvulsant models) .
Q. 3.2. Handling stability and storage issues
- Light sensitivity : Store lyophilized powder in amber vials at -20°C; avoid repeated freeze-thaw cycles .
- Degradation monitoring : Use stability-indicating HPLC methods with accelerated aging (40°C/75% RH for 4 weeks) to assess decomposition .
Cross-Disciplinary Applications
- Medicinal chemistry : Optimize anti-cancer activity by introducing fluorinated substituents, as seen in 5-fluorouracil derivatives .
- Chemical biology : Use biotinylated analogs for target identification via pull-down assays .
- Materials science : Explore coordination chemistry with transition metals (e.g., Ru or Pt) for catalytic or diagnostic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
